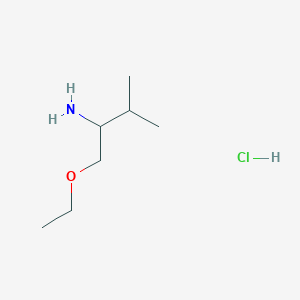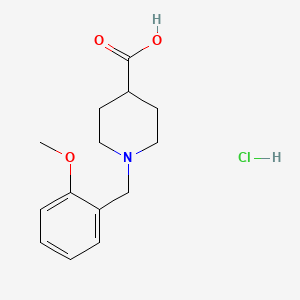![molecular formula C11H11N3OS B1388399 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one CAS No. 1094427-64-1](/img/structure/B1388399.png)
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one
Descripción general
Descripción
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . It has been identified as a new class of ROCK inhibitors . The structure-activity relationship studies of these compounds led to the identification of the most potent compound .
Synthesis Analysis
A green approach to the synthesis of this class of compounds involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis
The molecular structure of this compound is similar to that of adenine and guanine . It is a part of a larger class of compounds known as thieno[2,3-d]pyrimidines .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines are known to undergo a range of chemical reactions . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Aplicaciones Científicas De Investigación
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-oneeridine-4-one has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various derivatives for the development of drugs, agrochemicals, and other pharmaceutical products. In addition, it has been used in the synthesis of biologically active molecules and for the study of the mechanism of action of various biological processes. It has also been used in the development of new materials for fuel cells, sensors, and other applications.
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms . The specific interaction of this compound with its targets would depend on the nature of the target and the structural features of the compound.
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to affect a variety of biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and therapeutic potential .
Result of Action
Thieno[2,3-d]pyrimidines are known to have diverse biological activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-oneeridine-4-one in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it a cost-effective option for researchers. Second, it is a versatile building block, allowing for the synthesis of various derivatives and complex molecules. Finally, it is a relatively stable compound, making it suitable for use in a variety of applications.
However, there are some limitations to the use of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-oneeridine-4-one in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound can be toxic, so it is important to take necessary safety precautions when handling it.
Direcciones Futuras
There are many potential future directions for the use of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-oneeridine-4-one in scientific research. For example, it could be used in the development of new drugs and agrochemicals with improved efficacy and safety profiles. It could also be used in the development of new materials for fuel cells, sensors, and other applications. In addition, it could be used to study the mechanism of action of various biological processes and to develop new therapeutic strategies for the treatment of diseases. Finally, it could be used to synthesize novel compounds with potential therapeutic applications.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Análisis Bioquímico
Biochemical Properties
1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can affect metabolic pathways by interacting with enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. The compound may inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nucleotides, amino acids, and lipids. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, this compound may inhibit enzymes involved in nucleotide synthesis, impacting DNA and RNA production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, this compound may accumulate in the nucleus, where it can interact with DNA and regulatory proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-8-1-4-14(5-2-8)10-9-3-6-16-11(9)13-7-12-10/h3,6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEPVPXXDVRNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)

![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1388319.png)



![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)






